molecular formula C9H21NO B13624346 n-Isopropyl-5-methoxypentan-1-amine

n-Isopropyl-5-methoxypentan-1-amine

Cat. No.: B13624346
M. Wt: 159.27 g/mol
InChI Key: IDLLDBDYRNEWKW-UHFFFAOYSA-N
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Description

n-Isopropyl-5-methoxypentan-1-amine (CAS 1281550-90-0) is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . This amine features a methoxy-terminated pentyl chain linked to an isopropylamine group, a structure that classifies it as a potential building block in organic synthesis and medicinal chemistry research. As a research chemical, its primary value lies in its application as an intermediate for the synthesis of more complex molecules . Researchers may employ this compound in the development of novel chemical entities, exploring structure-activity relationships, or in material science. Its structure suggests potential use in creating analogs of biologically active compounds, though specific applications for this molecule are an active area of scientific investigation. This product is sold with the explicit understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, human consumption, or any form of personal use. All safety data provided, including hazard statements, must be reviewed prior to handling . Researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive handling and disposal protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-methoxy-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-9(2)10-7-5-4-6-8-11-3/h9-10H,4-8H2,1-3H3

InChI Key

IDLLDBDYRNEWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCOC

Origin of Product

United States

Synthetic Methodologies for N Isopropyl 5 Methoxypentan 1 Amine and Analogues

Retrosynthetic Analysis of N-Isopropyl-5-methoxypentan-1-amine

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic strategies. The primary target molecule can be dissected at the carbon-nitrogen bond of the secondary amine, suggesting two main approaches: reductive amination or N-alkylation.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound

Disconnection 1 (C-N bond): This disconnection points to a reductive amination pathway, where 5-methoxypentanal (B1601499) and isopropylamine (B41738) are the key starting materials. masterorganicchemistry.comorganic-chemistry.org Alternatively, it suggests an N-alkylation reaction between isopropylamine and a 5-methoxypentyl halide or a similar electrophile. acs.orgnih.gov

Disconnection 2 (C-O bond): This disconnection suggests the formation of the methoxy (B1213986) group via etherification of a corresponding alcohol, such as 5-(isopropylamino)pentan-1-ol. organic-chemistry.org This approach would require the prior formation of the secondary amine.

Disconnection 3 (C-C bond): This less direct approach involves building the carbon skeleton. For instance, a four-carbon fragment could be coupled with a one-carbon unit, followed by functional group interconversions to install the amine and methoxy moieties.

Classical Organic Synthesis Pathways

Based on the retrosynthetic analysis, several classical organic synthesis methods can be employed to synthesize this compound.

Reductive Amination Approaches for Secondary Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 5-methoxypentanal with isopropylamine, followed by reduction. youtube.com

Scheme 1: Reductive Amination Synthesis of this compound

Reductive amination of 5-methoxypentanal with isopropylamine

A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the aldehyde. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, though they may require careful control of reaction conditions to avoid reduction of the starting aldehyde. youtube.com

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, commercially available.Can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN)Mild, selective for iminium ions. masterorganicchemistry.comHighly toxic cyanide byproduct.
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the starting aldehyde if not controlled. youtube.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Clean" reaction with water as the only byproduct.Requires specialized equipment for handling hydrogen gas.

N-Alkylation Strategies Utilizing Variously Substituted Pentyl Halides or Equivalents

N-alkylation is a fundamental method for forming carbon-nitrogen bonds. acs.orgnih.gov In this approach, an amine acts as a nucleophile and displaces a leaving group from an alkyl halide or a related electrophile. The synthesis of this compound via this route would involve the reaction of isopropylamine with a 5-methoxypentyl halide (e.g., bromide or iodide).

Scheme 2: N-Alkylation Synthesis of this compound

N-alkylation of isopropylamine with 5-methoxypentyl bromide

A significant challenge in N-alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. nih.gov To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can include using a large excess of the starting amine, slow addition of the alkylating agent, or employing specific bases and solvents. google.com Recent advancements have introduced methods for selective mono-N-alkylation of primary amines. google.com

The 5-methoxypentyl halide can be prepared from the corresponding alcohol, 5-methoxypentan-1-ol, using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Etherification Reactions for Methoxy Group Introduction

The methoxy group can be introduced at various stages of the synthesis through an etherification reaction. organic-chemistry.org A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org

Scheme 3: Williamson Ether Synthesis to Introduce the Methoxy Group

Williamson ether synthesis of a methoxy ether

In the context of synthesizing this compound, one could envision a route where 5-(isopropylamino)pentan-1-ol is first synthesized, and then the hydroxyl group is converted to a methoxy group. This would involve deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com

Alternatively, acid-catalyzed etherification methods could be employed, although these are generally more suitable for the synthesis of symmetrical ethers. libretexts.org

Carbon-Chain Elongation and Terminal Functionalization Routes

More complex synthetic strategies can involve the construction of the carbon backbone through carbon-chain elongation reactions. youtube.comyoutube.com For instance, a Grignard reagent derived from a four-carbon alkyl halide could react with an appropriate electrophile to form the five-carbon chain. Subsequent functional group manipulations would then be necessary to introduce the amine and methoxy groups.

Another approach could involve the use of acetylide chemistry. youtube.comyoutube.com A terminal alkyne can be deprotonated and reacted with an alkyl halide to extend the carbon chain. The resulting alkyne can then be reduced and functionalized to yield the desired product.

Biocatalytic Synthesis Routes for Related Chiral Amine Analogues

While the synthesis of racemic this compound can be readily achieved through classical methods, the preparation of enantiomerically pure analogs presents a greater challenge. Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. nih.govresearchgate.net

Several classes of enzymes are particularly relevant for the synthesis of chiral amines:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. A prochiral ketone corresponding to the pentylamine backbone could be asymmetrically aminated using a chiral amine as the donor, or through a kinetic resolution process.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed imines or the direct reductive amination of a ketone/aldehyde and an amine. nih.govacs.org This approach could be used to stereoselectively reduce the imine formed between 5-methoxypentanal and isopropylamine.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reversible oxidation of amines to imines. In the reductive direction, they can be used for the asymmetric synthesis of amines from imines.

These biocatalytic methods often require careful enzyme selection and optimization of reaction conditions to achieve high enantiomeric excess and conversion. researchgate.net The development of enzyme cascades, where multiple enzymes work in concert, can also enable more complex transformations in a single pot. nih.govacs.org

Enzyme Class Reaction Catalyzed Application for Chiral Analogues
Transaminases (TAs)Asymmetric amination of ketones/aldehydes.Kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone.
Imine Reductases (IREDs)Stereoselective reduction of imines. nih.govacs.orgAsymmetric reduction of the imine formed from 5-methoxypentanal and isopropylamine.
Reductive Aminases (RedAms)Direct reductive amination of ketones/aldehydes. nih.govacs.orgOne-pot asymmetric synthesis from 5-methoxypentanal and isopropylamine.
Amine Dehydrogenases (AmDHs)Reversible oxidation/reduction of amines/imines.Asymmetric synthesis from a pre-formed imine.

Transaminase-Mediated Synthesis of Related Amines

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This method is highly attractive for the asymmetric synthesis of chiral amines from prochiral ketones. The synthesis of an analogue of the target molecule could start from 5-methoxypentan-2-one, which would be converted to the corresponding chiral amine by a transaminase.

Isopropylamine (IPA) is an economically favorable amino donor for these reactions because the byproduct, acetone, is volatile and can be easily removed to shift the reaction equilibrium towards the product amine. nih.govrsc.org However, many wild-type transaminases exhibit low activity with isopropylamine. rsc.org Consequently, significant research has been directed towards the discovery and engineering of robust transaminases that can efficiently utilize IPA.

Research has shown that transaminases from various microbial sources can be employed for the synthesis of a range of chiral amines. For instance, engineered ω-transaminases have been developed that show high activity and enantioselectivity in the amination of various ketones using isopropylamine as the amine donor.

Table 1: Examples of Transaminase-Mediated Synthesis of Chiral Amines

Enzyme Source Substrate Amine Donor Product Conversion (%) Enantiomeric Excess (%) Reference
Chromobacterium violaceum (engineered) Prochiral Ketones Isopropylamine Chiral Amines >99 >99
Pseudomonas jessenii (engineered) Aliphatic Ketones Isopropylamine Chiral Aliphatic Amines High High N/A

Note: This table is a representation of data from various sources and may not be exhaustive.

Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution in Amine Synthesis

Lipases are another class of versatile enzymes in organic synthesis, primarily used for the kinetic resolution (KR) of racemic amines. In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic amine is selectively acylated, allowing for the separation of the acylated amine from the unreacted enantiomer. Candida antarctica lipase (B570770) B (CAL-B) is a frequently used lipase for this purpose due to its broad substrate scope and high enantioselectivity. bme.hu

The synthesis of racemic this compound could be achieved through reductive amination of 5-methoxypentanal with isopropylamine, using a reducing agent such as sodium triacetoxyborohydride. organic-chemistry.orgorganic-chemistry.orgnih.gov The resulting racemic amine could then be subjected to lipase-catalyzed kinetic resolution.

Dynamic kinetic resolution (DKR) is an advancement over simple KR, where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure amine. This often involves a combination of a lipase and a racemization catalyst.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

Lipase Racemic Amine Acylating Agent Solvent Conversion (%) Enantiomeric Excess (ee, %) Reference
Candida antarctica Lipase B 1-Phenylethylamine Ethyl Acetate Diisopropyl Ether ~50 >99 bme.hu
Candida antarctica Lipase B 1-(1-Naphthyl)ethylamine Ethyl Acetate Diisopropyl Ether ~50 >99 bme.hu

Note: This table presents examples of lipase-catalyzed resolutions of amines analogous to the target compound.

Enantioselective Synthesis Strategies for this compound Derivatives

Beyond biocatalysis, several modern chemical methods offer enantioselective routes to chiral amines and their derivatives. For a molecule like this compound, these strategies could provide direct access to a single enantiomer without the need for resolution.

One promising approach is the nickel-catalyzed enantioselective hydroalkylation of acyl enamines or enol esters with alkyl halides. nih.govbohrium.com This method allows for the formation of enantioenriched α-branched aliphatic acyl amines. nih.gov While not a direct synthesis of the target secondary amine, the resulting acylated amine could be deprotected to yield the desired product.

Another advanced strategy involves synergistic catalysis, where a chiral catalyst works in concert with another catalyst to achieve a transformation that is not possible with either catalyst alone. nih.gov For instance, the combination of a chiral primary amine catalyst and a transition metal catalyst can be used for various enantioselective transformations.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The synthesis of this compound via reductive amination of 5-methoxypentanal and isopropylamine is a key non-enzymatic method. The optimization of this reaction is crucial for achieving high yields and purity in an academic setting.

Reductive amination typically involves the formation of an imine or iminium ion intermediate, which is then reduced. stackexchange.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild and selective for the reduction of the iminium ion over the starting aldehyde. organic-chemistry.orgorganic-chemistry.orgnih.govsciencemadness.orgcommonorganicchemistry.com

Key parameters for optimization include:

Reducing Agent: While NaBH(OAc)₃ is common, other borohydrides like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can be used, though they have different selectivities and handling requirements. commonorganicchemistry.com

Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations with NaBH(OAc)₃. organic-chemistry.org Other aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) may also be suitable. organic-chemistry.org

Stoichiometry: The molar ratios of the aldehyde, amine, and reducing agent need to be carefully controlled to maximize the formation of the desired secondary amine and minimize side reactions like the formation of tertiary amines.

Temperature and Reaction Time: These reactions are often run at room temperature, but gentle heating may be required in some cases. The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time.

pH: For some reductive aminations, particularly with less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction by promoting iminium ion formation. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-methoxypentan-2-one
Isopropylamine
Acetone
5-methoxypentanal
1-Phenylethylamine
1-(1-Naphthyl)ethylamine
2-Aminoheptane
Diisopropyl Malonate
Ethyl Acetate
Sodium triacetoxyborohydride
Sodium cyanoborohydride

Chemical Reactivity and Derivatization Studies of N Isopropyl 5 Methoxypentan 1 Amine

Amine Functional Group Reactivity

The secondary amine, characterized by a nitrogen atom bonded to an isopropyl group, a pentyl chain, and a hydrogen atom, is the more reactive of the two functional groups. Its reactivity is primarily centered around the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties to the molecule. byjus.com

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. libretexts.org Consequently, alkylamines are generally more basic than ammonia. libretexts.org The pKa of the conjugate acid of isopropylamine (B41738) is 10.63, while the pKb is 3.37. wikipedia.orgmicrokat.gr Secondary amines are often slightly more basic than primary amines due to the inductive effect of the additional alkyl group. utexas.edumasterorganicchemistry.com However, the long pentoxy chain in N-Isopropyl-5-methoxypentan-1-amine is not expected to significantly alter the electronic environment around the nitrogen compared to a simple alkyl group. Therefore, the pKa of the conjugate acid of this compound is predicted to be in the range of 10.5 to 11.0, typical for secondary alkylamines. libretexts.org

Table 1: Comparative Basicity of Related Amines

CompoundStructurepKa of Conjugate AcidReference
AmmoniaNH₃9.25 utexas.edu
Isopropylamine(CH₃)₂CHNH₂10.63 wikipedia.org
N-Methylisopropylamine(CH₃)₂CHN(H)CH₃10.76 (Predicted) chemicalbook.com
Diethylamine(CH₃CH₂)₂NH10.98 masterorganicchemistry.com
This compound (CH₃)₂CHN(H)(CH₂)₅OCH₃ ~10.5 - 11.0 (Estimated) libretexts.org

The lone pair of electrons on the nitrogen atom also makes this compound a potent nucleophile. byjus.com It readily reacts with a variety of electrophiles.

Acylation: In the presence of acyl chlorides or anhydrides, the amine undergoes acylation to form an N,N-disubstituted amide. byjus.comfiveable.me This nucleophilic acyl substitution reaction typically proceeds by the amine attacking the electrophilic carbonyl carbon of the acylating agent. fiveable.me A base stronger than the amine, such as pyridine, is often added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. byjus.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. libretexts.orglibretexts.org This reaction is analogous to acylation and is a common method for protecting amines or forming derivatives with biological activity. libretexts.orglibretexts.org The resulting sulfonamide is notably less basic than the parent amine.

Table 2: Representative Nucleophilic Reactions

Reaction TypeElectrophile ExampleProduct Type
AcylationAcetyl ChlorideN-acetyl-N-isopropyl-5-methoxypentan-1-amine (Amide)
SulfonylationBenzenesulfonyl ChlorideN-benzenesulfonyl-N-isopropyl-5-methoxypentan-1-amine (Sulfonamide)

The secondary amine group can undergo oxidation. The specific products depend on the oxidizing agent used. While direct oxidation studies on this compound are not documented, general reactions of secondary amines suggest several possibilities.

Oxidation can lead to the formation of hydroxylamines, and further oxidation can yield nitroxide radicals. researchgate.net In some biological or advanced oxidation processes, reactive nitrogen species like nitric oxide (•NO) and nitrogen dioxide (•NO2) can be formed from amine precursors. researchgate.netnih.gov It is also known that certain oxidation conditions can favor N-dealkylation over direct oxidation of the nitrogen atom. researchgate.net

Ether Functional Group Reactivity

The methoxy (B1213986) group (–OCH₃) at the 5-position of the pentyl chain is generally an unreactive functional group, which is why ethers are often used as solvents for chemical reactions. libretexts.org Its reactivity is largely limited to cleavage under harsh conditions.

The carbon-oxygen bond of the ether can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The reaction proceeds via a nucleophilic substitution mechanism. First, the ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol). chemistrysteps.comlibretexts.org Then, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms. chemistrysteps.comlibretexts.org

In the case of this compound, the ether is a methyl alkyl ether. The cleavage reaction would involve the nucleophilic halide attacking the less sterically hindered methyl group in an Sₙ2 reaction. libretexts.org This would yield 5-(isopropylamino)pentan-1-ol and a methyl halide (e.g., methyl iodide). Cleavage of the O-pentyl bond is less likely as it would require attack at a more hindered primary carbon. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving methyl ethers to the corresponding alcohols. chem-station.com

The methoxy ether is stable under a wide range of conditions, including basic, and mildly acidic conditions, as well as in the presence of many oxidizing and reducing agents. libretexts.org This stability allows for selective reactions to be performed on the amine group without affecting the ether moiety. For instance, the acylation and sulfonylation reactions mentioned in section 3.1.2 would not be expected to impact the ether group. The ether is also stable to many organometallic reagents. However, as noted, it is susceptible to cleavage by strong protic acids like HBr and HI, and strong Lewis acids like BBr₃. libretexts.orgchem-station.com

Reactions Involving the Aliphatic Pentane (B18724) Chain

The pentane chain of this compound offers several sites for chemical modification. The reactivity of the C-H bonds along this chain is influenced by their position relative to the electron-withdrawing methoxy group and the nitrogen atom. In general, C-H bonds alpha to the ether oxygen are activated towards certain types of reactions.

Oxidation:

The aliphatic chain is susceptible to oxidation, particularly at the carbon atom adjacent to the methoxy group (C-5). This position is activated due to the ability of the ether oxygen to stabilize an adjacent radical or cationic intermediate. Autoxidation, a reaction with atmospheric oxygen, can occur at this position, especially in the presence of light or radical initiators, to form hydroperoxides. jove.comyoutube.comlibretexts.org This process follows a free-radical chain mechanism. jove.com More controlled oxidation can be achieved using specific reagents to potentially yield ketones or other oxygenated derivatives at various positions along the chain, although selectivity can be a challenge. The secondary amine itself can also be oxidized, leading to products like imines or hydroxylamines, which can compete with reactions on the pentane chain. britannica.comlibretexts.org

Halogenation:

Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine under UV light, is a classic method for functionalizing alkane chains. libretexts.orgorganicchemistrytutor.comck12.org The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical. For the pentane chain in this compound, the order of reactivity for the hydrogen atoms is expected to be: C-5 > C-2, C-3, C-4 > C-1. The C-5 position is activated by the adjacent methoxy group. The selectivity of halogenation generally follows the trend Br₂ > Cl₂. libretexts.org

To illustrate the potential outcomes, a hypothetical free-radical bromination of the pentane chain is presented in the table below. The product distribution is an estimation based on the general principles of radical stability.

Position of BrominationPotential Product NamePredicted Relative Yield (%)
C-22-Bromo-N-isopropyl-5-methoxypentan-1-amine25
C-33-Bromo-N-isopropyl-5-methoxypentan-1-amine20
C-44-Bromo-N-isopropyl-5-methoxypentan-1-amine30
C-55-Bromo-N-isopropyl-5-methoxypentan-1-amine25

Note: This data is hypothetical and for illustrative purposes only.

C-H Activation:

Modern synthetic methods involving transition metal-catalyzed C-H activation could offer a more selective means of functionalizing the pentane chain. numberanalytics.comacs.org Depending on the catalyst and directing group, it might be possible to selectively introduce a functional group at a specific position. For instance, the amine or ether functionality could direct a rhodium or palladium catalyst to a specific C-H bond, enabling controlled carbon-carbon or carbon-heteroatom bond formation.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of these potential reactions is crucial for predicting and controlling the outcomes of derivatization studies.

Free-Radical Halogenation:

The halogenation of the pentane chain is expected to proceed via a classic free-radical chain mechanism, which involves three main stages: libretexts.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen-halogen bond (e.g., Br-Br) by heat or light, generating two halogen radicals. ck12.org

Propagation: A halogen radical abstracts a hydrogen atom from the pentane chain to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with a molecule of the halogen to produce the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The regioselectivity is determined during the hydrogen abstraction step, with the most stable alkyl radical being formed preferentially.

Ether Autoxidation:

The mechanism for the autoxidation of the C-5 position is also a free-radical chain process: jove.comrsc.org

Initiation: An initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (C-5), forming a carbon-centered radical. jove.com

Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another molecule of the ether at the C-5 position to form a hydroperoxide and a new carbon-centered radical.

Termination: The reaction is terminated by the combination of two radicals.

Computational and Theoretical Investigations of N Isopropyl 5 Methoxypentan 1 Amine

Electronic Structure Analysis Relevant to Reactivity and Selectivity

The electronic structure of an amine dictates its fundamental chemical properties, including its basicity and nucleophilicity. In N-isopropyl-5-methoxypentan-1-amine, the nitrogen atom possesses a lone pair of electrons, which is the primary site for protonation and nucleophilic attack. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors derived from electronic structure calculations, typically using Density Functional Theory (DFT).

The reactivity of the amine is significantly influenced by the nature of its substituents. The isopropyl group, being an electron-donating group, increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to a primary amine. Conversely, the methoxy (B1213986) group at the 5-position is located further away and its electron-withdrawing inductive effect is attenuated by the pentyl chain, likely having a minor impact on the nitrogen's electronic properties.

Theoretical studies on similar alkylamines provide insight into these properties. nih.govacs.org For instance, calculations of pKa values and hydrogen bond formation capabilities in substituted sulfonamides with varying alkylamine chain lengths show that intramolecular interactions can significantly affect these parameters. nih.govacs.org The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's role in chemical reactions. For an amine, the HOMO is typically localized on the nitrogen's lone pair, and its energy level correlates with the amine's nucleophilicity.

Table 1: Predicted Electronic Properties of a Model Secondary Amine

Property Predicted Value/Description Significance
HOMO Energy High Indicates strong nucleophilic character.
LUMO Energy High Suggests resistance to acting as an electrophile.
Mulliken Charge on Nitrogen Negative Confirms the localization of electron density, making it a reactive nucleophilic center.

| Electrostatic Potential Minimum | Located at the Nitrogen Atom | Predicts the site of electrophilic attack and protonation. |

Note: This table is illustrative, based on general principles of secondary amines, as specific data for this compound is not available.

Conformational Analysis and Its Influence on Synthetic Outcomes

The flexible nature of the pentyl chain and the rotational freedom around the C-N and C-O bonds mean that this compound can exist in numerous conformations. Conformational analysis, which maps the potential energy surface (PES) of the molecule, is crucial for understanding its physical properties and how it interacts with other molecules. High-level quantum-chemical calculations are often employed for this purpose. nih.govacs.org

Studies on similar molecules like n-propylamine and isopropylamine (B41738) have revealed a rich conformational landscape with several stable conformers having comparable energies. nih.govacs.org For this compound, the key dihedral angles to consider would be along the C-C backbone of the pentyl chain, the C-N bond, and the C-O bond. The interplay of steric hindrance from the bulky isopropyl group and potential weak intramolecular hydrogen bonding between the amine proton and the methoxy oxygen could lead to preferred conformations.

These preferred conformations can influence the stereochemical outcome of reactions. For example, in an enzymatic reaction or a reaction involving a chiral catalyst, the lowest energy conformer that can fit into the active site will be the one that reacts, thus determining the product's stereochemistry.

Table 2: Key Rotational Bonds and Expected Low-Energy Conformations

Rotational Bond Description Potential Low-Energy Arrangements
C(4)-C(5)-O-CH₃ Rotation of the methoxy group. gauche and anti conformations are likely stable.
N-C(isopropyl) Rotation of the isopropyl group. Staggered conformations to minimize steric clash with the pentyl chain.

| C(1)-N | Rotation around the bond connecting the pentyl chain to nitrogen. | The orientation will seek to minimize steric interactions between the pentyl and isopropyl groups. |

Note: This table is a qualitative prediction based on the structural features of the molecule.

Reaction Pathway Modeling and Transition State Analysis for this compound Formation and Derivatization

Theoretical modeling can map out the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states. This is invaluable for understanding reaction mechanisms and predicting reaction rates and selectivities.

A common synthesis route for secondary amines like this compound is the reductive amination of a ketone (acetone) with a primary amine (5-methoxypentan-1-amine) or the alkylation of a primary amine (isopropylamine) with an alkyl halide (1-halo-5-methoxypentane).

Computational studies on the alkylation of amines with alcohols, catalyzed by metal complexes, have utilized DFT to investigate the reaction mechanism. acs.org These studies can distinguish between different possible pathways, such as inner-sphere or outer-sphere mechanisms, and identify the rate-determining step. For the formation of this compound, a theoretical study could model the nucleophilic attack of the primary amine on the carbonyl carbon of acetone, the subsequent dehydration to form an imine, and the final reduction step. The calculated activation energies for each step would reveal the reaction kinetics.

Similarly, for derivatization reactions, such as acylation or further alkylation, transition state analysis can predict which products are kinetically or thermodynamically favored.

Table 3: Hypothetical Transition State Analysis for Reductive Amination

Reaction Step Reactants Transition State (TS) Products Relative Energy (Illustrative)
Imine Formation 5-methoxypentan-1-amine + Acetone TS1 (Nucleophilic attack) Hemiaminal Intermediate Low ΔG‡
Dehydration Hemiaminal Intermediate TS2 (Water elimination) Iminium ion + H₂O Higher ΔG‡

| Reduction | Iminium ion + Hydride source | TS3 (Hydride transfer) | this compound | Low ΔG‡ |

Note: This table represents a plausible reaction pathway for the synthesis of the target molecule. The relative energies are illustrative.

Solvent Effects on Reactivity: Theoretical Perspectives

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry can model these solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model - PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving charged species or significant changes in dipole moment, polar solvents will have a pronounced effect. In the formation of this compound via reductive amination, the formation of the charged iminium ion intermediate would be stabilized by polar protic solvents. This stabilization would lower the energy of the intermediate and the transition state leading to it, thereby accelerating the reaction.

Theoretical calculations can quantify this stabilization by comparing the reaction energy profile in the gas phase versus in different solvents. This allows for the rational selection of a solvent to optimize a synthetic procedure. For instance, the choice of solvent can influence which conformational isomer is more stable, potentially altering the reaction's stereoselectivity.

N Isopropyl 5 Methoxypentan 1 Amine As a Precursor in Advanced Organic Synthesis

Utilization in Multi-Step Synthesis of Complex Organic Molecules

There is no available research data demonstrating the use of n-Isopropyl-5-methoxypentan-1-amine as a key intermediate or starting material in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules. The potential for the secondary amine to undergo N-alkylation, acylation, or to be directed into various coupling reactions, and for the methoxy (B1213986) group to be cleaved to a hydroxyl group for further functionalization, remains theoretical in the absence of published examples.

Role as a Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds often relies on the cyclization of precursors containing suitably positioned functional groups. While the amine functionality of this compound could theoretically participate in cyclization reactions to form nitrogen-containing heterocycles, no specific instances of its use for this purpose have been reported. The linear five-carbon chain separating the amine and methoxy groups would likely favor the formation of larger ring systems, but without experimental validation, this remains a speculative application.

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, IR, Advanced Mass Spectrometry)

The initial confirmation of the molecular structure of n-Isopropyl-5-methoxypentan-1-amine relies on a combination of spectroscopic methods that probe the compound's atomic and molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The isopropyl group would exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The methoxy (B1213986) group would present as a sharp singlet. The various methylene (B1212753) (CH₂) groups along the pentyl chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing methoxy and amino groups. The N-H proton of the secondary amine would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom. The chemical shifts would confirm the presence of the methoxy carbon, the carbons of the isopropyl group, and the individual carbons of the pentyl chain.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A key feature would be the N-H stretch of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. Other significant bands would include the C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), the C-O stretch of the ether linkage (around 1070-1150 cm⁻¹), and the N-H bending vibration (around 1550-1650 cm⁻¹).

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula of the compound. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable for generating the protonated molecular ion [M+H]⁺. The high accuracy of HRMS allows for the unequivocal confirmation of the elemental composition, distinguishing it from other potential isomers. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the isopropyl group or the methoxy-containing portion of the chain.

Technique Expected Observations for this compound Purpose
¹H NMR Signals for isopropyl (doublet, septet), methoxy (singlet), alkyl chain (multiplets), and N-H (broad singlet) protons.Maps the proton framework and connectivity.
¹³C NMR Distinct signals for each carbon, including methoxy, isopropyl, and pentyl chain carbons.Confirms the carbon skeleton of the molecule.
IR Spectroscopy Characteristic bands for N-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-O stretch (~1070-1150 cm⁻¹).Identifies key functional groups.
High-Resolution MS Accurate mass measurement of the molecular ion to confirm the elemental formula (C₉H₂₁NO).Determines exact molecular weight and formula.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Once the structure is confirmed, chromatographic techniques are employed to assess the sample's purity and, critically for a chiral compound, to determine the relative amounts of each enantiomer.

Chiral HPLC: The separation of enantiomers requires a chiral environment. nih.gov This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a diverse range of chiral amines. mdpi.comyakhak.org

The method development for separating the enantiomers of this compound would involve:

Column Screening: Testing various polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) to find one that provides baseline separation.

Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (like hexane (B92381) or heptane) mixed with an alcohol (like isopropanol (B130326) or ethanol). The type and proportion of the alcohol can significantly impact the retention times and resolution of the enantiomers. nih.gov

Additive Effects: For basic amines, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and enhance separation. nih.gov

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee), a critical measure of the sample's optical purity.

Parameter Description Typical Conditions for Chiral Amine Separation
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., amylose or cellulose derivatives) mdpi.comyakhak.org
Mobile Phase Solvent system to carry the analyte through the columnHexane/Isopropanol mixtures, often with an amine additive (e.g., diethylamine) nih.gov
Detection Method to visualize the separated enantiomersUV detector (if the molecule has a chromophore, or if derivatized)
Output Chromatogram with two separated peaksAllows for calculation of enantiomeric excess (ee)

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

While chiral HPLC can quantify the enantiomeric purity, it does not reveal the absolute configuration (i.e., the R or S designation) of the enantiomers. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration. acs.org

Since this compound is a liquid or low-melting solid at room temperature, it is unlikely to form suitable single crystals on its own. The standard approach is to prepare a crystalline derivative, typically by forming a salt with a commercially available, enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. onyxipca.com

The process involves:

Salt Formation: The racemic or enantiomerically enriched amine is reacted with a single enantiomer of a chiral acid (e.g., (R)-(-)-mandelic acid). This reaction forms a pair of diastereomeric salts.

Crystallization: These diastereomeric salts have different physical properties, including solubility. Through careful selection of solvents and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. onyxipca.com

X-ray Diffraction Analysis: A suitable single crystal of the diastereomeric salt is selected and subjected to X-ray diffraction analysis. acs.org The resulting diffraction pattern is used to construct a 3D electron density map of the crystal lattice. Because the absolute configuration of the chiral acid is already known, the absolute configuration of the amine in the crystal can be unambiguously determined. This technique, known as the Flack method, provides the absolute structure of the molecule. acs.orgssbodisha.ac.in

This crystallographic analysis not only confirms the molecular structure obtained from spectroscopy but also provides the ultimate proof of the compound's absolute stereochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Isopropyl-5-methoxypentan-1-amine, and what key parameters influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methoxypentanal with isopropylamine using sodium cyanoborohydride in methanol under acidic conditions (pH ~5–6). Key parameters include temperature (optimized at 25–30°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde:amine). Impurities like secondary amines may form if pH exceeds 7; monitoring via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) is recommended .

Q. How can researchers confirm the structural identity of n-Isopropyl-5-methoxypentan-1-amine using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 1.05 (d, 6H, isopropyl CH₃), δ 2.65–2.75 (m, 2H, NHCH₂), δ 3.35 (s, 3H, OCH₃), and δ 3.40–3.50 (m, 1H, CH linked to methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 173.2 ([M+H]⁺) with fragmentation patterns showing loss of isopropyl group (m/z 116).
    Cross-validate with IR (N-H stretch ~3300 cm⁻¹, C-O stretch ~1100 cm⁻¹) and elemental analysis .

Q. What safety protocols are critical when handling n-Isopropyl-5-methoxypentan-1-amine in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data (e.g., LD₅₀ in rodents) should be referenced from EPA DSSTox or ECHA databases .

Advanced Research Questions

Q. How can contradictory spectral data for n-Isopropyl-5-methoxypentan-1-amine be resolved during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected peaks in ¹³C NMR) may arise from tautomerism or solvent interactions. Repeat analysis in deuterated DMSO to stabilize the amine proton. Compare with computational models (DFT-based NMR prediction) and validate via 2D NMR (HSQC, HMBC) to assign quaternary carbons .

Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis of n-Isopropyl-5-methoxypentan-1-amine?

  • Methodological Answer : Use chiral catalysts like (R)-BINAP with palladium for kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10). Optimize reaction time to avoid racemization; ee >95% is achievable at 0°C with 5 mol% catalyst loading .

Q. How do researchers address discrepancies between in vitro and in vivo pharmacological activity of n-Isopropyl-5-methoxypentan-1-amine analogs?

  • Methodological Answer : Discrepancies may stem from bioavailability or metabolite interference. Conduct parallel assays:

  • In vitro : Measure receptor binding affinity (e.g., radioligand displacement assays).
  • In vivo : Use pharmacokinetic profiling (LC-MS/MS for plasma concentration) and compare tissue distribution. Adjust dosing regimens or modify the methoxy group to enhance metabolic stability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Validate with ANOVA for inter-group variability and apply Bonferroni correction for multiple comparisons. For longitudinal data, mixed-effects models account for repeated measurements .

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